molecular formula C10H7Cl2NO2 B11866577 5-Amino-2,3-dichloronaphthalene-1,4-diol

5-Amino-2,3-dichloronaphthalene-1,4-diol

Cat. No.: B11866577
M. Wt: 244.07 g/mol
InChI Key: HABUYZVSAVMFBZ-UHFFFAOYSA-N
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Description

5-Amino-2,3-dichloronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H7Cl2NO2 It is a derivative of naphthalene, characterized by the presence of amino and hydroxyl groups, as well as chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dichloronaphthalene-1,4-diol typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with an appropriate amine source. One common method is the Michael addition of 2,3-dichloronaphthalene-1,4-dione with 3,5-diaminobenzoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dichloronaphthalene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

5-Amino-2,3-dichloronaphthalene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dichloronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s redox properties allow it to participate in electron transfer reactions, which can influence cellular processes. It may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloronaphthalene-1,4-dione: A precursor in the synthesis of 5-Amino-2,3-dichloronaphthalene-1,4-diol.

    5-Amino-2,3-dihydrophthalazine-1,4-dione:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

5-amino-2,3-dichloronaphthalene-1,4-diol

InChI

InChI=1S/C10H7Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,14-15H,13H2

InChI Key

HABUYZVSAVMFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C(=C2O)Cl)Cl)O

Origin of Product

United States

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